1-(2-chlorophenyl)-5-{[(2-chlorophenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-5-{[(2-chlorophenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-5-{[(2-chlorophenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 2-chlorobenzoyl chloride with 3-(trifluoromethyl)aniline to form an intermediate, which is then reacted with a pyrazole derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of nonchlorinated organic solvents and controlled temperatures is crucial to ensure the stability of the intermediates and the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-5-{[(2-chlorophenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-(2-chlorophenyl)-5-{[(2-chlorophenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-5-{[(2-chlorophenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)phenyl isocyanate: Shares similar functional groups and is used in related synthetic routes.
N-methylpyridine-2-carboxamide: Another compound with similar applications in pharmaceuticals and agrochemicals.
Uniqueness
1-(2-chlorophenyl)-5-{[(2-chlorophenyl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable for certain applications, such as targeted drug development and specialized industrial processes .
Properties
Molecular Formula |
C24H15Cl2F3N4O2 |
---|---|
Molecular Weight |
519.3 g/mol |
IUPAC Name |
5-[(2-chlorobenzoyl)amino]-1-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C24H15Cl2F3N4O2/c25-18-9-2-1-8-16(18)22(34)32-21-17(13-30-33(21)20-11-4-3-10-19(20)26)23(35)31-15-7-5-6-14(12-15)24(27,28)29/h1-13H,(H,31,35)(H,32,34) |
InChI Key |
PWPMEANMWNJMOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)NC4=CC=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.